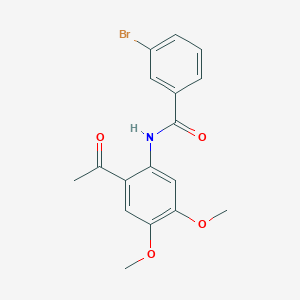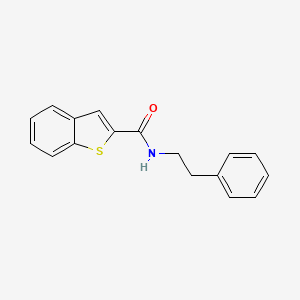![molecular formula C29H30N2O3 B11058045 ethyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11058045.png)
ethyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE typically involves the reaction of diphenylmethanone with ethyl glycinate hydrochloride in the presence of a base such as diisopropylethylamine (DIPEA) and a catalyst like p-toluenesulfonic acid (TsOH). The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 90°C) for an extended period (approximately 18 hours). The product is then isolated and purified through standard separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The hydrazone group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C to room temperature.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA) at room temperature.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of amides or esters.
Scientific Research Applications
ETHYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL N-(DIPHENYLMETHYLENE)GLYCINATE: Shares a similar diphenylmethylene group but lacks the cyclohexane ring and additional functional groups.
DIETHYLHEXYL BUTAMIDO TRIAZONE: Contains a triazine ring and is used as a UV absorber, differing significantly in structure and application.
Uniqueness
ETHYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is unique due to its combination of functional groups and the presence of a cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H30N2O3 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
ethyl (2E)-2-(benzhydrylidenehydrazinylidene)-4-hydroxy-4-methyl-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C29H30N2O3/c1-3-34-28(32)26-24(21-13-7-4-8-14-21)19-29(2,33)20-25(26)30-31-27(22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24,26,33H,3,19-20H2,1-2H3/b30-25+ |
InChI Key |
RHNXRVZLOFJVJW-QCWLDUFUSA-N |
Isomeric SMILES |
CCOC(=O)C\1C(CC(C/C1=N\N=C(C2=CC=CC=C2)C3=CC=CC=C3)(C)O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1C(CC(CC1=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)(C)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057975.png)

![1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057984.png)
![1-(4-Fluorophenyl)-3-{4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11057988.png)
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11058006.png)
![3-Butyl-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11058013.png)
![Methyl 4-[2,5-dioxo-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidin-1-yl]benzoate](/img/structure/B11058014.png)
![7-[(4-Methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11058022.png)

![6-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11058032.png)
![3-{4-[2-(4-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058034.png)
![4-[3-(2,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B11058036.png)
![N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-2-fluorobenzamide](/img/structure/B11058040.png)
